

Unveiling the Crystal Architecture of Copper(II) Perchlorate Hexahydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cupric perchlorate

Cat. No.: B082784

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of copper(II) perchlorate hexahydrate, $\text{Cu}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$. The information presented herein is curated from crystallographic studies and is intended to serve as a comprehensive resource for researchers in fields ranging from inorganic chemistry to materials science and drug development.

Crystallographic and Structural Data

The crystal structure of copper(II) perchlorate hexahydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, belonging to the space group $P2_1/c$.^{[1][2]} This arrangement indicates a centrosymmetric crystal structure. The unit cell contains six formula units of $\text{Cu}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$.^[3]

The fundamental building block of the structure consists of a copper(II) ion octahedrally coordinated by six water molecules, forming the complex cation $[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$.^{[1][2][4]} These complex cations are, in turn, associated with perchlorate anions (ClO_4^-) through hydrogen bonding.

A noteworthy feature of the copper coordination is the significant distortion of the octahedron, a phenomenon commonly attributed to the Jahn-Teller effect in d^9 copper(II) complexes.^[4] This results in a "(4 + 2)" coordination geometry, with four shorter equatorial Cu-O bonds and two longer axial Cu-O bonds. Specifically, the structure contains two inequivalent copper ions, each displaying this distorted octahedral arrangement.^[1]

The perchlorate groups are also slightly distorted from a regular tetrahedral geometry.^[1] An extensive and intricate network of hydrogen bonds exists between the coordinated water molecules and the perchlorate anions, as well as between adjacent water octahedra, contributing to the stability of the crystal lattice.^[1]

Crystallographic Data

The following table summarizes the key crystallographic parameters for copper(II) perchlorate hexahydrate determined at 296 K using Mo K α radiation ($\lambda = 0.71069 \text{ \AA}$).^{[1][2]}

Parameter	Value
Formula	$\text{Cu}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$
Molecular Weight	370.54 g/mol
Crystal System	Monoclinic
Space Group	$P2_1/c$
a	5.137(1) \AA
b	22.991(3) \AA
c	13.849(2) \AA
β	90.66(1) $^\circ$
Volume	1635.4(4) \AA^3
Z	6
Calculated Density (Dx)	2.26 g/cm 3
Absorption Coefficient (μ)	26.44 cm $^{-1}$
F(000)	1122
R-factor	0.030

Selected Bond Distances and Angles

The tables below provide a summary of important bond distances and angles within the crystal structure, highlighting the coordination environment of the copper ions and the geometry of the perchlorate anions.

Table 1.2.1: Copper-Oxygen Bond Distances

Bond	Distance (Å)
Mean Cu-O (equatorial)	1.953(1) - 1.970(4)
Mean Cu-O (axial)	2.388(2)

Data represents mean corrected values for the two inequivalent copper octahedra.[\[2\]](#)

Table 1.2.2: Perchlorate Group Geometry

Parameter	Observed Mean Value	Rigid-Body Corrected Mean Value
Cl-O Distance	1.429(5) Å	1.453(6) Å
O-O Distance	2.333(8) Å	2.372(8) Å

These values represent the overall mean for the three inequivalent perchlorate groups.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The determination of the crystal structure of copper(II) perchlorate hexahydrate involves a series of well-defined experimental steps.

Crystal Growth

Greenish-blue crystals of copper(II) perchlorate hexahydrate can be grown by the slow evaporation of an aqueous solution of the compound at room temperature. The starting material is often a commercially available reagent grade of copper(II) perchlorate hexahydrate, which may be dissolved in a dilute solution of perchloric acid (e.g., ~1M) to suppress hydrolysis.

X-ray Diffraction Data Collection

A suitable single crystal is selected and mounted on a diffractometer. Due to the hygroscopic nature of the crystals, it is often necessary to coat them with a protective layer, such as epoxy cement, to prevent degradation during data collection.^[2]^[3]

The data collection is typically performed at a controlled temperature, for instance, 296 K.^[1] A modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α) is used to measure the intensities of a large number of unique reflections.^[1] The unit cell parameters are determined from a least-squares refinement of the setting angles of a set of well-centered reflections.

Structure Solution and Refinement

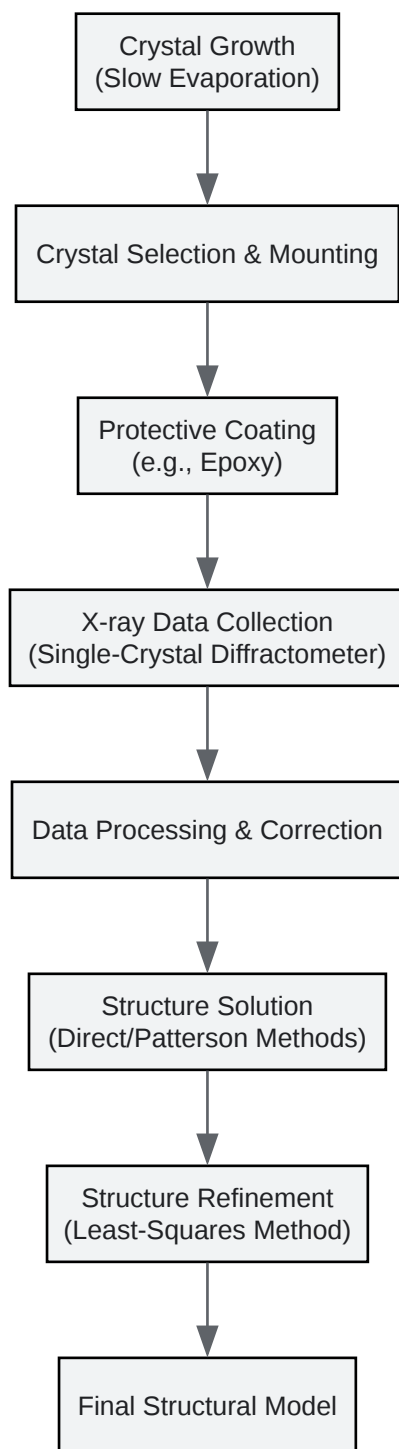
The collected intensity data is processed, and corrections are applied for factors such as Lorentz and polarization effects. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

This initial model is then refined using full-matrix least-squares methods. The refinement process minimizes the difference between the observed and calculated structure factors. The positions of the non-hydrogen atoms are refined anisotropically. The hydrogen atoms are typically located from a difference Fourier map and their positions and isotropic thermal parameters are also refined.^[1]^[2]

The final refined model provides the precise atomic coordinates, bond lengths, bond angles, and thermal parameters that describe the crystal structure in detail.

Visualizations

Experimental Workflow for Crystal Structure Determination



[Click to download full resolution via product page](#)

Caption: Workflow for the determination of the crystal structure.

Coordination Environment of the Copper(II) Ion

Caption: Schematic of the distorted octahedral coordination of Cu^{2+} .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure of copper(II) perchlorate hexahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. dspace.rrri.res.in [dspace.rrri.res.in]
- 4. EXAFS Study on the Coordination Chemistry of the Solvated Copper(II) Ion in a Series of Oxygen Donor Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Crystal Architecture of Copper(II) Perchlorate Hexahydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082784#crystal-structure-of-copper-ii-perchlorate-hexahydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com